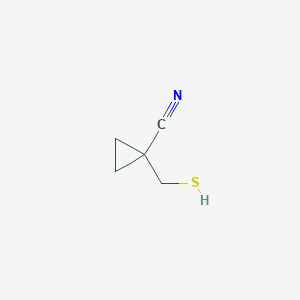
1-(Sulfanylmethyl)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Sulfanylmethyl)cyclopropane-1-carbonitrile, also known as SMCC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. SMCC is a cyclopropane derivative that contains a thiol group and a nitrile group, making it a versatile compound for various chemical reactions.
Scientific Research Applications
Conformational Restriction for Enhanced Biological Activity
Cyclopropane derivatives, including those structurally related to 1-(Sulfanylmethyl)cyclopropane-1-carbonitrile, have been explored for their ability to restrict the conformation of biologically active compounds. This structural feature is employed to improve activity and investigate bioactive conformations. For instance, the development of chiral cyclopropanes bearing differentially functionalized carbon substituents aims to create conformationally restricted analogues of histamine, indicating their potential in designing more specific and effective biological modulators (Kazuta et al., 2002).
Synthetic Versatility in Organic Synthesis
Cyclopropane units, particularly those with donor-acceptor characteristics, have been utilized in various synthetic strategies to construct complex molecular architectures. These strategies include ring-opening reactions, cycloadditions, and rearrangements to access sulfur- and selenium-containing compounds. The versatility of donor-acceptor cyclopropanes underscores their significant role in enabling innovative transformations that yield cyclic and acyclic structures, which might be challenging to achieve through other means (Augustin & Werz, 2021).
Drug Discovery and Lead Optimization
In drug discovery, cyclopropane-containing fragments and lead-like compounds are highly valued for their unique physicochemical properties. Divergent synthetic strategies have been developed to prepare a diverse collection of cyclopropane-containing lead-like compounds, fragments, and building blocks from a single precursor. This approach highlights the cyclopropane ring's contribution to enhancing the drug-likeness of molecules, aiding in the transition of drug candidates from preclinical to clinical stages (Chawner, 2017).
Enantioselective Synthesis
The enantioselective synthesis of cyclopropane derivatives remains a critical area of research, given the importance of chirality in medicinal chemistry. New methods continue to evolve, offering efficient routes to enantiomerically enriched cyclopropane derivatives. These methods include halomethylmetal-mediated cyclopropanation, transition-metal-catalyzed decomposition of diazo compounds, nucleophilic addition/ring closure sequences, and hydro- and carbometalation reactions of strained cyclopropene derivatives. Such advancements in the enantioselective synthesis of cyclopropanes highlight their significance in accessing a broad range of chiral compounds for pharmaceutical applications (Abramovitch et al., 2008).
properties
IUPAC Name |
1-(sulfanylmethyl)cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c6-3-5(4-7)1-2-5/h7H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWKMRWPJFRGOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CS)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Sulfanylmethyl)cyclopropane-1-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine](/img/structure/B2977392.png)
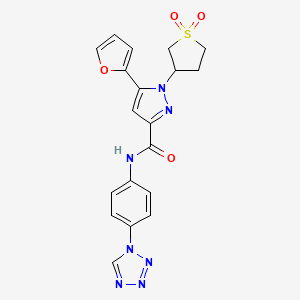
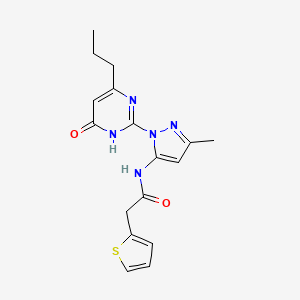
![3-ethyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2977398.png)
![4-[benzyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2977404.png)
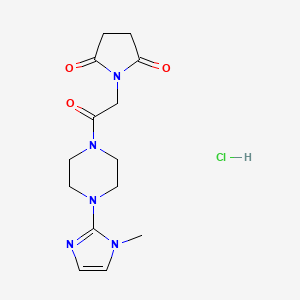
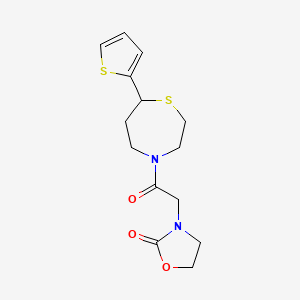
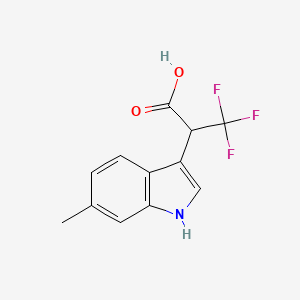
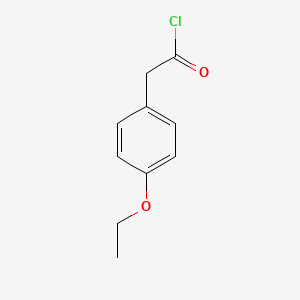
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2977410.png)
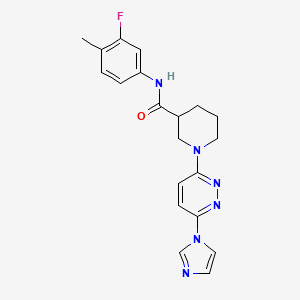
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2977413.png)
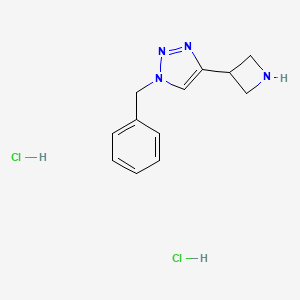
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2977415.png)